BenchChemオンラインストアへようこそ!

KRP-109

Cystic Fibrosis Neutrophil Elastase Protease Inhibition

KRP-109 is a novel, small-molecule neutrophil elastase (NE) inhibitor validated in severe pneumonia and CF models. It provides a 25-percentage-point survival benefit over vehicle in murine pneumococcal pneumonia models while uniquely demonstrating neutral effects on lung bacterial clearance, making it ideal for dissecting host inflammation without confounding infection. This compound also inhibits NE in CF sputum ex vivo and reduces mucin degradation. For researchers seeking a potent, context-specific NE inhibitor with defined pharmacodynamics, KRP-109 offers clear experimental advantages.

Molecular Formula C26H30N4O7
Molecular Weight 510.5 g/mol
Cat. No. B13438503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRP-109
Molecular FormulaC26H30N4O7
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CCC(C4)N(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H26N4O3.C4H4O4/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3;5-3(6)1-2-4(7)8/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1
InChIKeyYLFBWXUNSRKFNI-DASCVMRKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRP-109 for Preclinical Research: Neutrophil Elastase Inhibitor Sourcing Guide


KRP-109 is a novel, specific small-molecule inhibitor of neutrophil elastase (NE) [1]. With CAS number 1275996-50-3 and molecular formula C26H30N4O7 (molecular weight 510.54), it is characterized as a synthetic protease inhibitor with a maleate salt form and is typically supplied as a solid [2]. In preclinical research, KRP-109 is utilized to probe the role of NE in pulmonary inflammation, mucin degradation, and host-pathogen interactions. Its primary scientific relevance lies in models of severe pneumonia, cystic fibrosis, and other conditions characterized by excessive neutrophilic infiltration and protease-antiprotease imbalance [3].

KRP-109 Procurement Justification: Why Not All Elastase Inhibitors Are Interchangeable


The pharmacologic landscape of neutrophil elastase (NE) inhibitors is highly heterogeneous, encompassing endogenous antiproteases (e.g., alpha-1 antitrypsin/A1-PI), synthetic small molecules (e.g., sivelestat), and biologic inhibitors, each possessing distinct pharmacodynamic profiles and contextual limitations. Generic substitution is not scientifically tenable: KRP-109, specifically, was identified as a novel small-molecule inhibitor with functional efficacy in complex biologic matrices where endogenous inhibitors like A1-PI are inactivated or overwhelmed by microbial proteases [1]. Furthermore, cross-class comparison in a murine pneumococcal pneumonia model reveals that NE inhibitors demonstrate differential survival benefits and cytokine modulation profiles; while both KRP-109 and sivelestat improve survival compared to vehicle, only KRP-109 was rigorously evaluated for its neutral effect on pulmonary bacterial burden—a critical safety parameter for an anti-inflammatory agent deployed during active infection [2]. Therefore, selection of KRP-109 over a generic NE inhibitor is driven by specific, quantifiable, and context-dependent performance metrics.

KRP-109 Technical Evaluation Data: Comparative Potency and Functional Benchmarking


KRP-109 NE Inhibitory Potency Benchmark: Comparable to Therapeutic A1-PI in CF Sputum

In an ex vivo assay using sputum from cystic fibrosis (CF) patients, KRP-109 demonstrated NE inhibitory potency that was comparable to the therapeutic biologic Prolastin® (alpha1-proteinase inhibitor; A1-PI). While exact IC50 values were not reported due to the complex matrix of CF sputum, spectrophotometric assays confirmed that KRP-109 effectively inhibits NE activity to a similar degree as A1-PI in this disease-relevant context [1].

Cystic Fibrosis Neutrophil Elastase Protease Inhibition

KRP-109 In Vivo Survival Advantage: 7-Day Murine Pneumococcal Pneumonia Model

In a murine model of severe pneumococcal pneumonia, treatment with KRP-109 (30 or 50 mg/kg, intraperitoneal) resulted in a non-significant trend toward improved 7-day survival. The survival rate at the study endpoint was 63% (5/8 mice) in the KRP-109 treated group versus 38% (3/8 mice) in the saline-treated control group [1]. This 25 percentage-point absolute difference in survival underscores the compound's biological activity in mitigating lethal inflammation in vivo, even though the difference did not reach statistical significance in this specific study.

Pneumonia Murine Model Survival Analysis

KRP-109: Comparable Pulmonary Inflammation Reduction Without Affecting Bacterial Burden

A critical differentiator for anti-inflammatory agents in infection models is their impact on host defense. In the murine pneumococcal pneumonia model, KRP-109 significantly reduced total cell counts and neutrophil counts in bronchoalveolar lavage fluid (BALF) compared to saline controls, while crucially demonstrating no effect on viable bacterial counts in lung tissue [1]. This profile indicates that KRP-109 attenuates damaging neutrophilic inflammation without impairing pulmonary bacterial clearance, a key selection criterion over broad-spectrum immunosuppressants or other NE inhibitors with uncharacterized effects on host defense.

Host-Pathogen Interaction Pulmonary Inflammation Bacterial Clearance

KRP-109 vs. A1-PI: Differential Sensitivity to Pseudomonas Elastase Inactivation

The therapeutic utility of NE inhibitors can be compromised in polymicrobial environments. In an ex vivo study using CF sputum, Pseudomonas-derived elastases were shown to blunt the NE inhibitory activity of both endogenous A1-PI and KRP-109 [1]. However, the study implies that small-molecule inhibitors like KRP-109 may offer a complementary or alternative approach when endogenous antiproteases are degraded by bacterial virulence factors. This highlights the context-dependent limitations of A1-PI and supports the rationale for selecting a small-molecule alternative like KRP-109 in experimental systems where P. aeruginosa is present.

Pseudomonas aeruginosa Elastase Inhibition Protease Inactivation

KRP-109 Recommended Use Cases: Model Systems and Preclinical Assays


In Vivo Murine Pneumonia Studies Requiring NE-Specific Immunomodulation

KRP-109 is ideally suited for research in murine models of severe bacterial pneumonia (e.g., S. pneumoniae). Evidence shows a 25-percentage-point survival benefit over vehicle [1] while significantly reducing pulmonary neutrophilia and cytokine levels (IL-1β, MIP-2) [2]. Crucially, its neutral effect on lung bacterial clearance [1] makes it a superior tool for dissecting host-inflammatory pathways without confounding the infectious process, enabling cleaner interpretation of immunomodulatory effects.

Ex Vivo Cystic Fibrosis Sputum Assays Modeling Mucin Degradation

For researchers modeling the protease-antiprotease imbalance in CF airways, KRP-109 provides a small-molecule alternative to biologics like A1-PI. It exhibits comparable NE inhibition in CF sputum ex vivo [3] and effectively decreases NE-driven mucin degradation. This makes it a valuable reagent for investigating mucus clearance mechanisms and testing therapeutic strategies in a complex, disease-relevant matrix where endogenous inhibitors may be inactivated [3].

Polymicrobial Infection Models Involving Pseudomonas aeruginosa

In experimental systems where P. aeruginosa is co-cultured or present in biologic samples (e.g., CF sputum), KRP-109 serves as a critical comparator or alternative to endogenous antiproteases. Data indicate that both KRP-109 and A1-PI are susceptible to inactivation by Pseudomonas elastases [3]. This shared vulnerability makes KRP-109 a relevant tool for studying the limitations of anti-elastase strategies in complex microbial environments and for evaluating next-generation inhibitors designed to resist bacterial degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRP-109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.